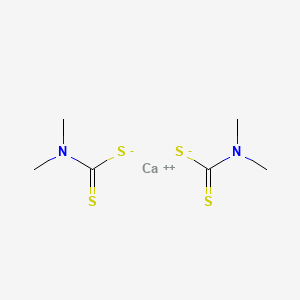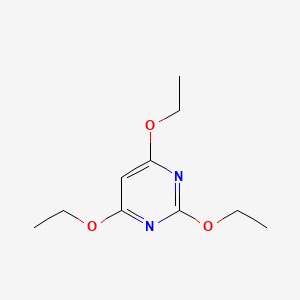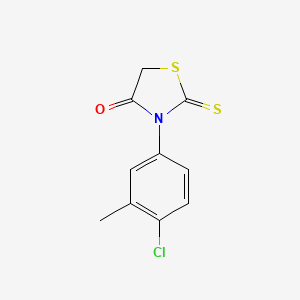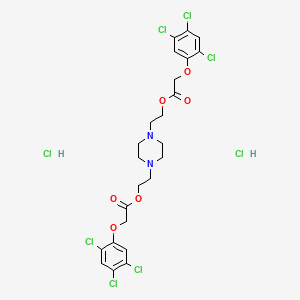
Carbamodithioic acid, dimethyl-, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium N,N-dimethylcarbamodithioate is a chemical compound with the molecular formula C3H6CaN2S4. It is a calcium salt of N,N-dimethylcarbamodithioic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of calcium N,N-dimethylcarbamodithioate typically involves the reaction of calcium hydroxide with N,N-dimethylcarbamodithioic acid. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions include maintaining a low temperature to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, calcium N,N-dimethylcarbamodithioate is produced by reacting calcium chloride with sodium N,N-dimethylcarbamodithioate in an aqueous solution. The reaction mixture is then filtered to remove any insoluble impurities, and the product is crystallized by evaporating the solvent.
Chemical Reactions Analysis
Types of Reactions
Calcium N,N-dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted carbamodithioates
Scientific Research Applications
Calcium N,N-dimethylcarbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: The compound is used in the production of rubber and as a corrosion inhibitor in metalworking fluids.
Mechanism of Action
The mechanism of action of calcium N,N-dimethylcarbamodithioate involves its interaction with metal ions and enzymes. The compound can chelate metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This chelation disrupts the normal function of the enzymes, leading to their inhibition.
Comparison with Similar Compounds
Similar Compounds
- Sodium N,N-dimethylcarbamodithioate
- Potassium N,N-dimethylcarbamodithioate
- Ammonium N,N-dimethylcarbamodithioate
Uniqueness
Calcium N,N-dimethylcarbamodithioate is unique due to its calcium ion, which imparts specific properties such as higher stability and different solubility characteristics compared to its sodium, potassium, and ammonium counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
20279-69-0 |
|---|---|
Molecular Formula |
C6H12CaN2S4 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
calcium;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Ca/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChI Key |
NJRMCWUECNRJLQ-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Ca+2] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)





![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)

![7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B13741100.png)




